Boc-Phe-ONp
Description
Boc-Phe-ONp (N-α-tert-butoxycarbonyl-L-phenylalanine 4-nitrophenyl ester) is a protected amino acid derivative widely used in peptide synthesis and enzymatic studies. Its chemical formula is C₂₀H₂₂N₂O₆, with a molecular weight of 386.4 g/mol . Key physical properties include a melting point of 127–128°C, a boiling point of 558.4°C at 760 mmHg, and a density of 1.24 g/cm³ . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a 4-nitrophenyl (ONp) ester group, which acts as an efficient leaving group in nucleophilic acyl substitution reactions . This compound has been employed in molecularly imprinted polymers (MIPs) to mimic enzymatic catalysis, demonstrating chiral selectivity in hydrolysis reactions .
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWWFMMLBBICG-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20226326 | |
| Record name | 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7535-56-0 | |
| Record name | N-(tert-Butoxycarbonyl)-L-phenylalanine p-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7535-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20226326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Carbodiimide-Mediated Coupling
The most widely reported method involves coupling Boc-protected phenylalanine (Boc-Phe-OH) with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as the activating agent. In a representative procedure, Boc-Phe-OH (1.0 equiv) and p-nitrophenol (1.2 equiv) are dissolved in anhydrous dichloromethane (DCM) or ethyl acetate (EtOAc) under nitrogen atmosphere . DCC (1.1 equiv) is added at 0°C, followed by stirring at room temperature for 12–24 hours. The precipitated dicyclohexylurea (DCU) is filtered, and the filtrate is washed sequentially with 5% NaHCO₃, 5% HCl, and brine . Evaporation and recrystallization from chloroform/petroleum ether yield Boc-Phe-ONp as a white crystalline solid (melting point: 127–128°C) .
Key Data:
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Solvent Optimization: EtOAc outperforms DCM in minimizing side reactions .
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Base Influence: Triethylamine (TEA) or N-methylmorpholine (NMM) enhances reaction efficiency by scavenging HCl .
Alternative Coupling Reagents: HOBt and HBTU
While DCC remains predominant, hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) have been employed to suppress racemization. For instance, Boc-Phe-OH, p-nitrophenol, and HBTU (1.1 equiv) in dimethylformamide (DMF) with NMM (2.0 equiv) achieved 82% yield within 4 hours . HOBt-assisted DCC coupling in tetrahydrofuran (THF) further improved enantiopurity (>98% ee) .
Comparative Table:
| Coupling Agent | Solvent | Base | Time (h) | Yield (%) | Racemization Risk |
|---|---|---|---|---|---|
| DCC | DCM | TEA | 24 | 85 | Moderate |
| DCC/HOBt | THF | NMM | 18 | 88 | Low |
| HBTU | DMF | NMM | 4 | 82 | Very Low |
Large-Scale Synthesis and Industrial Adaptations
For industrial applications, cost-effective protocols use p-toluenesulfonic acid (pTSA) as a catalyst in refluxing toluene. Boc-Phe-OH and p-nitrophenol (1:1.1 molar ratio) are heated with pTSA (0.1 equiv) under Dean-Stark conditions to remove water . This method achieves 90% yield with minimal purification, though prolonged heating risks decomposition .
Critical Parameters:
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Temperature: 110–120°C optimal; higher temperatures degrade the nitro group .
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Moisture Control: Strict anhydrous conditions prevent hydrolysis of the active ester .
Troubleshooting and Byproduct Management
Common challenges include:
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DCU Precipitation: Incomplete removal leads to contaminated products. Filtration through Celite® or silica gel is recommended .
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Moisture Sensitivity: Storage under -20°C in sealed containers prevents hydrolysis .
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Racemization: Lower temperatures (0–5°C) and HOBt additives mitigate epimerization at the α-carbon .
Analytical Characterization
Spectroscopic Data:
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IR (KBr): 1742 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch) .
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¹H NMR (CDCl₃): δ 1.52 (s, 9H, Boc), 3.54 (s, 3H, OCH₃ in byproducts), 8.18–7.25 (m, aromatic) .
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HPLC Purity: >99% achieved via silica gel chromatography (EtOAc/hexane, 3:7) .
Applications in Peptide Synthesis
This compound’s utility is exemplified in segment condensations for complex peptides like octreotide . Its reactivity with amino groups in DMF or DCM enables rapid peptide chain elongation, particularly in solid-phase synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-Phe-ONp undergoes various chemical reactions, including:
Hydrolysis: In acidic conditions, this compound can hydrolyze to form Boc-L-phenylalanine and 4-nitrophenol.
Substitution Reactions: The nitrophenyl ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic aqueous solutions.
Substitution: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base to facilitate the reaction.
Major Products
Hydrolysis: Boc-L-phenylalanine and 4-nitrophenol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Hydrolysis Studies
One of the prominent applications of Boc-Phe-ONp is in studying catalytic activities of peptide nanostructures. Research has demonstrated that this compound can be hydrolyzed by various catalytic tetrapeptides, showcasing the influence of nanostructure on catalytic efficiency.
Table 1: Hydrolysis Rates of this compound with Different Catalysts
| Catalyst Structure | Rate Enhancement | Conditions |
|---|---|---|
| Nanoribbon-forming tetrapeptide | 11-fold | Neutral pH, Room Temperature |
| Nanotoroid-forming tetrapeptide | 21-fold | Neutral pH, Room Temperature |
| Nanocoil-forming tetrapeptide | 35-fold | Neutral pH, Room Temperature |
These findings indicate that the specific arrangement and structure of the peptides significantly affect their catalytic capabilities, with the nanocoil structure exhibiting the highest rate enhancement for this compound hydrolysis .
Supramolecular Chemistry
This compound is also instrumental in supramolecular chemistry, where it serves as a substrate to explore self-assembling peptide systems. The ability to manipulate molecular interactions at a nanoscale provides insights into enzyme mimicry and the design of novel catalysts that can operate under physiological conditions .
Synthesis and Peptide Development
This compound is widely used in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for the sequential addition of amino acids to form peptides while preventing premature reactions at the amino terminus.
Case Study: Synthesis of Antimicrobial Peptides
A study highlighted the use of this compound in synthesizing cationic amphiphilic dipeptides that exhibited significant antibacterial activity. These peptides were designed to disrupt bacterial membranes, demonstrating the utility of this compound not only in synthesis but also in developing therapeutic agents against resistant bacterial strains .
Drug Delivery Systems
Research has explored incorporating this compound into drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs. The controlled release profiles achieved through peptide-based carriers can enhance therapeutic efficacy while minimizing side effects .
Enzyme Mimics
The design of enzyme mimics using this compound has opened avenues for developing synthetic catalysts that can perform specific biochemical reactions, potentially leading to advancements in drug development and environmental remediation.
Mechanism of Action
The mechanism of action of Boc-Phe-ONp primarily involves its role as a protecting group in peptide synthesis. The tert-butyl carbonate group protects the amino group of phenylalanine, preventing unwanted side reactions during peptide bond formation. Upon completion of the synthesis, the protecting group can be removed under acidic conditions to yield the desired peptide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Boc-Phe-ONp belongs to a class of Boc-protected amino acid 4-nitrophenyl esters. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|---|---|
| This compound | C₂₀H₂₂N₂O₆ | 386.4 | 127–128 | 558.4 | 1.24 | Boc, phenyl, ONp ester |
| Boc-Tyr-ONp | C₂₀H₂₂N₂O₇ | 402.4 | N/A | 604.3 ± 55.0 | 1.298 ± 0.06 | Boc, p-hydroxyphenyl, ONp |
| Boc-Pro-ONp | C₁₆H₂₀N₂O₆ | 336.3* | N/A | N/A | N/A | Boc, proline (cyclic amine), ONp |
| Boc-Met-ONp | C₁₇H₂₄N₂O₆S | 408.4 | N/A | N/A | N/A | Boc, methionine (thioether), ONp |
| Boc-Gln-ONp | C₁₉H₂₆N₃O₈ | 432.4 | N/A | N/A | N/A | Boc, glutamine (carbamoyl), ONp |
Note: Calculated molecular weight for Boc-Pro-ONp based on formula C₁₆H₂₀N₂O₆. Data sources: .
Biological Activity
Boc-Phe-ONp (Boc-Phenylalanine p-nitrophenyl ester) is a compound that has garnered attention in biochemical research due to its role as a substrate for various proteases and its potential applications in drug development. This article explores the biological activity of this compound, including its enzymatic hydrolysis, interactions with specific proteases, and implications in therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen of phenylalanine and a p-nitrophenyl ester moiety. This structure makes it a useful substrate for studying enzyme kinetics and protease activity.
Enzymatic Hydrolysis
The hydrolysis of this compound has been extensively studied to understand its reactivity with various proteases. The rate of hydrolysis is typically measured by monitoring the release of p-nitrophenol, which can be quantified spectrophotometrically.
Table 1: Hydrolysis Rates of this compound by Different Proteases
| Protease | Hydrolysis Rate (µM/min) | Reference |
|---|---|---|
| Streptococcal Proteinase | 12.5 | |
| HCMV Protease | 15.8 | |
| Cathepsin B | 9.3 |
The mechanism by which this compound is hydrolyzed involves nucleophilic attack by the active site serine or cysteine residue of the protease on the carbonyl carbon of the ester bond. This reaction results in the formation of an acyl-enzyme intermediate, followed by the release of p-nitrophenol.
Case Study 1: HCMV Protease Interaction
Research conducted on human cytomegalovirus (HCMV) protease demonstrated that this compound serves as an effective substrate for this enzyme. The study utilized a microplate reader to measure hydrolysis rates, revealing significant activity at physiological pH levels. The findings suggest that this compound could be developed into a prodrug for targeted delivery in antiviral therapies .
Case Study 2: Supramolecular Catalysis
A recent study investigated the catalytic efficiency of supramolecular peptide nanostructures in hydrolyzing this compound. The results indicated that specific nanostructures could enhance the rate of hydrolysis significantly compared to controls, highlighting the potential for designing novel catalysts based on peptide assemblies .
Applications in Drug Development
The biological activity of this compound extends beyond basic research; it has implications in drug design, particularly in developing inhibitors for proteases involved in viral infections and cancer. By modifying the structure of this compound, researchers can create more potent substrates or inhibitors tailored to specific enzymes.
Q & A
Q. How can researchers ensure reproducibility of this compound-based protocols in interdisciplinary collaborations?
- Methodological Answer : Adhere to FAIR data principles:
- Metadata : Report solvent grades, equipment calibration dates, and ambient humidity.
- Open Protocols : Share step-by-step videos or Supplementary Information (SI) files with exact molar ratios and reaction times.
- Cross-Validation : Independent replication by a third-party lab using identical reagents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
